In-Depth Technical Guide to Japondipsaponin E1 (Theasaponin E1)
In-Depth Technical Guide to Japondipsaponin E1 (Theasaponin E1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Japondipsaponin E1, a compound more commonly known in scientific literature as Theasaponin E1. This triterpenoid saponin, isolated from the seeds of the tea plant (Camellia sinensis), has garnered significant interest within the scientific community for its diverse pharmacological effects. This document aims to serve as a detailed resource, consolidating key data on its chemical characteristics, experimental protocols for its study, and its known interactions with cellular signaling pathways.
While the initial query referred to "Japondipsaponin E1," extensive database searches indicate that this name is likely a less common synonym or a related compound, with the predominant and scientifically recognized name being Theasaponin E1. All data presented herein pertains to Theasaponin E1.
Chemical Structure and Properties
Theasaponin E1 is a complex triterpenoid saponin with a multifaceted chemical structure. Its aglycone core is an oleanane-type triterpene, to which a branched oligosaccharide chain is attached. The detailed chemical identity of Theasaponin E1 is provided in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₉H₉₀O₂₇ | [1] |
| Molecular Weight | 1231.3 g/mol | [1] |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |
| CAS Number | 220114-28-3 | [2] |
| Appearance | White solid | [] |
| Melting Point | 246-248°C | [] |
Spectroscopic Data
The structural elucidation of Theasaponin E1 has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While a comprehensive, publicly available dataset of all spectral assignments is challenging to consolidate, the following tables summarize the expected ranges and key signals based on the known structure and related compounds.
¹H NMR Chemical Shift Ranges (Predicted)
| Protons | Chemical Shift (ppm) |
| Anomeric Protons (Sugars) | 4.5 - 5.5 |
| Olefinic Proton (Aglycone) | ~5.4 |
| Methyl Protons (Aglycone) | 0.8 - 1.5 |
| Acetyl Group Protons | ~2.0 |
| Angeloyl Group Protons | 1.8 - 2.0, ~6.1 |
¹³C NMR Chemical Shift Ranges (Predicted)
| Carbons | Chemical Shift (ppm) |
| Carbonyl Carbons (Ester, Carboxylic Acid) | 170 - 180 |
| Olefinic Carbons (Aglycone) | 120 - 145 |
| Anomeric Carbons (Sugars) | 95 - 105 |
| Aglycone Carbons | 15 - 90 |
| Sugar Carbons | 60 - 85 |
ESI-MS/MS Fragmentation (Predicted)
| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| ~1229.56 | [M-H - Sugar Moiety]⁻ | Loss of terminal sugar units |
| [M-H - Acetyl Group]⁻ | Loss of the acetyl group | |
| [M-H - Angeloyl Group]⁻ | Loss of the angeloyl group | |
| Aglycone Fragments | Characteristic fragments of the triterpenoid core |
Experimental Protocols
The isolation and purification of Theasaponin E1 from its natural source, tea seeds, is a multi-step process that requires careful execution. The following is a generalized protocol based on commonly employed methods in natural product chemistry.
Isolation and Purification of Theasaponin E1 from Camellia sinensis seeds
1. Extraction:
-
a. Air-dried and crushed tea seeds are defatted by extraction with a non-polar solvent such as hexane.
-
b. The defatted material is then extracted with an aqueous alcohol solution, typically 70-80% methanol or ethanol, at room temperature with agitation for an extended period (e.g., 24-48 hours).
-
c. The extract is filtered and concentrated under reduced pressure to yield a crude saponin extract.
2. Preliminary Purification:
-
a. The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as ethyl acetate and n-butanol. The saponin fraction is typically enriched in the n-butanol phase.
-
b. The n-butanol extract is concentrated to dryness.
3. Chromatographic Purification:
-
a. Column Chromatography: The enriched saponin fraction is subjected to column chromatography on a silica gel or a reversed-phase C18 stationary phase. A gradient elution system, for instance, a mixture of chloroform, methanol, and water, is used to separate the different saponin constituents.
-
b. High-Performance Liquid Chromatography (HPLC): Final purification of Theasaponin E1 is achieved using preparative reversed-phase HPLC.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector.
4. Structure Confirmation:
-
The purity and identity of the isolated Theasaponin E1 are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).
Biological Activity and Signaling Pathways
Theasaponin E1 has been shown to possess a range of biological activities, with its anti-angiogenic and anti-cancer properties being of particular interest to the drug development community.
Anti-Angiogenic Effects and Inhibition of the VEGF Signaling Pathway
One of the key mechanisms of action for Theasaponin E1 is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Research has demonstrated that Theasaponin E1 exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Theasaponin E1 has been shown to suppress the VEGF receptor complex, which in turn leads to the inhibition of downstream signaling molecules, including Protein Kinase B (Akt) and the downregulation of Nuclear Factor-kappa B (NF-κB) activation.
Below is a diagram illustrating the inhibitory effect of Theasaponin E1 on the VEGF signaling pathway.
References
- 1. Theasaponins E1 | C59H90O27 | CID 44566256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Green Tea Seed Isolated Theasaponin E1 Ameliorates AD Promoting Neurotoxic Pathogenesis by Attenuating Aβ Peptide Levels in SweAPP N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
